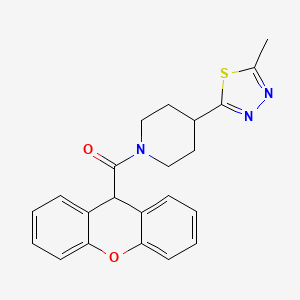
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Anti-Epileptic Agents
1,3,4-Thiadiazole derivatives have been found effective as anti-epileptic agents, particularly for isoniazid-induced seizures. This suggests that our compound could potentially be explored for its efficacy in seizure management or prevention .
Anticancer Activity
These derivatives have also been examined for their cytotoxic activities against various cancer cell lines. The compound could be studied for its potential anticancer properties, possibly offering a new avenue for cancer treatment .
Antimicrobial Activity
Molecular modeling studies of 1,3,4-thiadiazole derivatives indicate potential antimicrobial activity. This implies that the compound could be researched for use as an antimicrobial agent against a range of pathogens .
Biological Evaluation
The synthesis of new 1,3,4-thiadiazole derivatives and their biological evaluation suggests that our compound may have various biological roles that could be beneficial in therapeutic applications .
Antifungal Activity
Some 1,3,4-thiadiazole derivatives have shown significant antifungal activity against clinical isolates of Candida albicans. This points to the possibility of the compound being used as an antifungal agent .
Synergistic Antifungal Interactions
There is evidence of synergistic antifungal interactions when 1,3,4-thiadiazole derivatives are combined with other compounds like amphotericin B. This suggests a research avenue where our compound could be part of combination therapies to enhance antifungal efficacy .
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-23-24-21(28-14)15-10-12-25(13-11-15)22(26)20-16-6-2-4-8-18(16)27-19-9-5-3-7-17(19)20/h2-9,15,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJYQFPHOUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

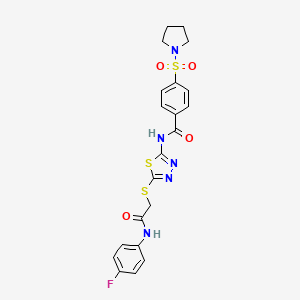
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
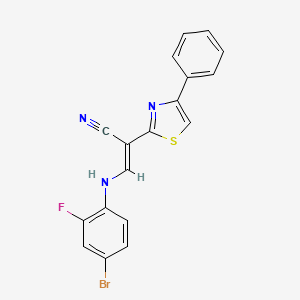
![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
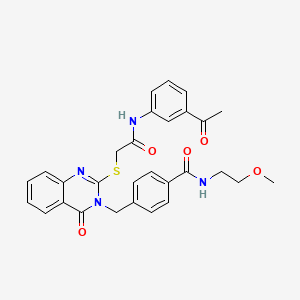
![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)

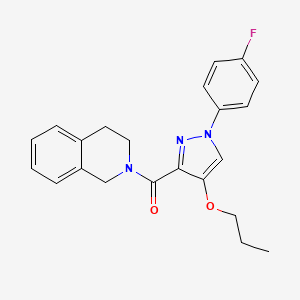
![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)
![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)